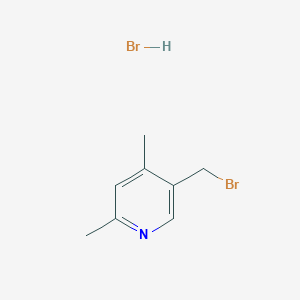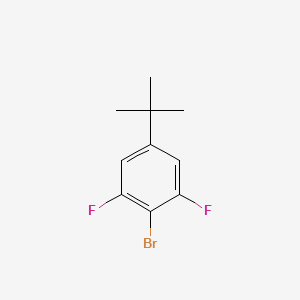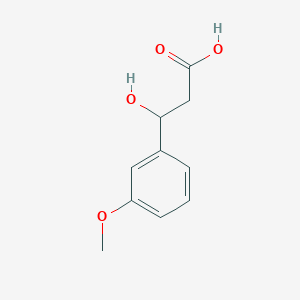![molecular formula C19H26N2O4 B13513768 rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid: is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. The tert-butoxycarbonyl (Boc) group is often used as a protecting group during the synthesis to ensure selective reactions at specific sites .
Industrial Production Methods: Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group plays a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The spirocyclic structure contributes to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
- 2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Comparison: rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The similar compounds listed above share the spirocyclic core and Boc protection but differ in their substituents and stereochemistry, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C19H26N2O4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(4S,5R)-7-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,7-diazaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)21-10-9-19(21)13-20(12-15(19)16(22)23)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23)/t15-,19+/m0/s1 |
Clave InChI |
CFRBQACDEURPKT-HNAYVOBHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@]12CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC12CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)





![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)







